3-cyclopentyl-7-hydroxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

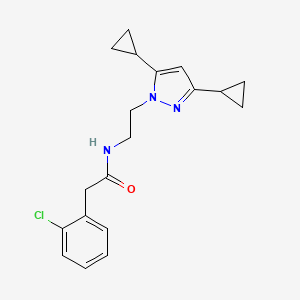

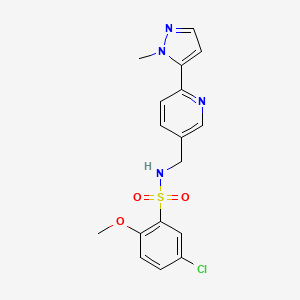

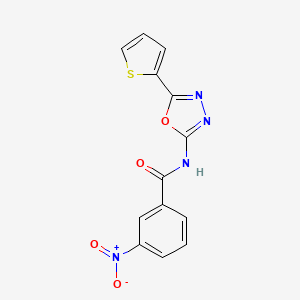

3-cyclopentyl-7-hydroxy-4H-chromen-4-one, also known as Fustin, is a flavonoid compound. It has a molecular formula of C14H14O3 and a molecular weight of 230.25 . This compound has gained significant attention in various fields of scientific research.

Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, such as this compound, has been a subject of several studies . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group attached to the 3rd carbon of the chromen-4-one ring. The chromen-4-one ring is a significant structural entity that belongs to the class of oxygen-containing heterocycles .Scientific Research Applications

Catalytic Systems for Organic Synthesis

In the quest for efficient and environmentally friendly catalytic systems, research has focused on novel polystyrene-supported TBD catalysts. These catalysts have demonstrated promising properties in facilitating Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is pivotal for synthesizing Warfarin and its analogues, showcasing the potential of these catalysts in organic synthesis and pharmaceutical manufacturing (Alonzi et al., 2014).

Novel Scaffold Synthesis

One-pot multicomponent reactions have been developed for synthesizing novel cyclopentadiene-fused chromanone scaffolds. This approach enables the creation of diverse and functionalized chromanone derivatives, contributing significantly to the development of new pharmacological agents (Ghandi et al., 2013).

Gold-catalyzed Synthesis

A gold-catalyzed hydrogen bond-directed tandem cyclization strategy has been developed to synthesize indeno-chromen-4-one and indeno-quinolin-4-one derivatives. This method emphasizes the role of hydrogen bonds in controlling selectivity, providing a new avenue for synthesizing complex heterocycles (Jiang et al., 2016).

Ultrasound Irradiation in Organic Synthesis

The use of ultrasound irradiation has been explored for synthesizing 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-one derivatives. This method offers advantages such as high yield, shorter reaction times, and mild conditions, highlighting the potential of ultrasound in enhancing organic synthesis processes (Huiyana, 2013).

Green Chemistry Approaches

Efforts to adopt green chemistry principles have led to the DABCO-promoted regioselective synthesis of functionalized chromen-5-ones and pyrano[3,2-c]chromen-5-ones. This solvent-free method underscores the significance of environmentally friendly reactions in organic synthesis (Singh et al., 2012).

Mechanism of Action

Target of Action

It’s structurally related to the class of compounds known as flavonoids . Flavonoids are known to interact with a variety of targets, including P-glycoprotein (P-gp), a cellular defense mechanism that effluxes its substrates .

Mode of Action

For instance, flavonoids can inhibit P-gp, reducing the efflux of substrates and potentially increasing their cellular concentration .

Biochemical Pathways

Given its potential interaction with p-gp, it could influence the pharmacokinetics of other drugs that are substrates of p-gp .

Pharmacokinetics

Its potential interaction with p-gp could influence its bioavailability, as p-gp is known to play a significant role in drug absorption and distribution .

Result of Action

Based on its potential interaction with p-gp, it could alter the cellular concentrations of p-gp substrates, potentially modulating their therapeutic effects .

properties

IUPAC Name |

3-cyclopentyl-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-10-5-6-11-13(7-10)17-8-12(14(11)16)9-3-1-2-4-9/h5-9,15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVPXXPOLAQZCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=COC3=C(C2=O)C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)

![N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2894544.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2894550.png)